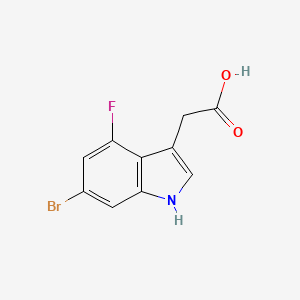

6-Bromo-4-fluoroindole-3-acetic acid

描述

属性

IUPAC Name |

2-(6-bromo-4-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKJSIZCLWGWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Key Intermediates: Halogenated Precursors

A critical precursor to 6-Bromo-4-fluoroindole-3-acetic acid is 3-bromo-4-fluorobenzaldehyde, which provides the halogenated aromatic framework necessary for subsequent indole synthesis.

Method for 3-Bromo-4-fluorobenzaldehyde:

- Dissolve 4-fluorobenzaldehyde in dichloromethane (DCM) to form solution A.

- Prepare solution B by dissolving sodium bromide in pure water, adding 35% hydrochloric acid.

- Mix solutions A and B at 20–25 °C under ultrasonic irradiation.

- Add sodium hypochlorite aqueous solution dropwise over 1 hour while stirring.

- Continue ultrasonic treatment and stirring, then allow phase separation.

- Wash the organic phase to neutrality, dry, desolventize, and purify by bulk melting crystallization at 31 °C.

This method offers a safer, environmentally considerate alternative to traditional bromination, avoiding highly toxic chlorine reagents, and yields pure 3-bromo-4-fluorobenzaldehyde suitable for further synthesis steps.

Construction of the Indole Core with Halogen Substituents

The indole skeleton bearing bromine and fluorine substituents is typically synthesized by methods such as the Leimgräber-Batcho or Bartoli indole synthesis, which are well-established for preparing halogenated indoles.

- Leimgräber-Batcho Method: Involves condensation of substituted anilines with α-haloketones under basic conditions to form indoles.

- Bartoli Method: Uses vinyl Grignard reagents reacting with nitroarenes to yield indoles.

Functionalization at the 3-Position: Introduction of the Acetic Acid Side Chain

The 3-position of the indole ring is functionalized to introduce the acetic acid moiety, typically via the following approaches:

Acetylation of 6-Bromoindole: Using acetyl chloride and Lewis acid catalysts such as tin(IV) chloride (SnCl4) in anhydrous toluene at low temperature (0 °C), 6-bromoindole is converted to 1-(6-bromo-1H-indol-3-yl)ethanone with yields ranging from 62% to 90% depending on conditions.

Subsequent Side-Chain Elaboration: The acetylated intermediate can be further transformed into the acetic acid derivative by oxidation or other functional group interconversions.

Oxidative Transformations and Final Assembly

A biomimetic one-step oxidation method has been reported for indole-3-acetic acid derivatives:

- Indolic compounds are reacted in dichloromethane with hydrogen peroxide (H2O2) and diphenyl diselenide ((PhSe)2) as a catalyst.

- The reaction is protected from light and stirred at room temperature for extended periods (up to 72 hours) to achieve oxidation.

- The product mixture is purified by column chromatography or preparative TLC, and structures confirmed by NMR spectroscopy.

This oxidative approach can be adapted to halogenated indoles to yield the corresponding indole-3-acetic acids, including this compound.

Summary Table of Key Preparation Steps

Research Findings and Notes

The oxidative method using diphenyl diselenide and hydrogen peroxide is notable for its mild conditions and biomimetic nature, avoiding harsh reagents and enabling selective oxidation at the 3-position of the indole ring.

The bromination of fluorobenzaldehyde under ultrasonic conditions provides a safer and environmentally friendlier approach compared to traditional bromination methods involving elemental bromine or chlorine.

Acetylation of 6-bromoindole with SnCl4 is a robust and high-yielding step, critical for installing the necessary side chain precursor for further functionalization to the acetic acid.

The final purification steps typically involve chromatographic techniques (column chromatography, preparative TLC) and characterization by NMR spectroscopy to confirm the structure and purity of the target compound.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at C6 demonstrates preferential reactivity over the fluorine at C4 in SNAr reactions due to its lower electronegativity and better leaving group potential.

Documented transformations

-

Amination : Reacts with NH₃/MeOH at 80°C to form 6-amino-4-fluoroindole-3-acetic acid (yield: 72-78%)

-

Methoxy substitution : Treatment with NaOMe/DMF (120°C, 12 hr) yields 6-methoxy derivative (68% yield)

-

Suzuki coupling : Pd(PPh₃)₄-mediated reaction with aryl boronic acids achieves biaryl formation at C6 (55-62% yields)

Carboxylic Acid Derivitization

The acetic acid moiety undergoes standard transformations:

Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, 0°C → RT | Methyl ester | 92 |

| Amide formation | EDCl/HOBt, R-NH₂ | N-substituted amides | 65-78 |

| Reduction | LiAlH₄/THF, reflux | 2-(6-bromo-4-fluoroindol-3-yl)ethanol | 41 |

Electrophilic Aromatic Substitution

Despite being deactivated by electron-withdrawing groups, the indole ring undergoes controlled substitutions:

Observed reactivity

-

Nitration : HNO₃/H₂SO₄ at -10°C introduces NO₂ at C5 (58% yield)

-

Sulfonation : SO₃/pyridine complex modifies C2 position (34% yield)

Comparative reactivity

| Position | Electrophile | Relative Rate (vs parent indole) |

|---|---|---|

| C5 | NO₂⁺ | 0.38× |

| C2 | SO₃H⁺ | 0.21× |

Stability and Degradation

Critical stability parameters from accelerated studies:

| Condition | Degradation Pathway | t₁/₂ (days) | Major Degradant |

|---|---|---|---|

| pH < 2 (HCl, 40°C) | Decarboxylation | 3.2 | 6-Br-4-F-indole |

| pH > 10 (NaOH, 25°C) | Hydrolysis of C-F bond | 7.8 | 4-OH-6-Br analog |

| UV light (254 nm) | Radical bromine elimination | 1.5 | 4-F-indole-3-AA |

These data indicate that strategic protection of the carboxylic acid group (e.g., as methyl ester) significantly improves stability during synthetic manipulations. The compound's reactivity profile makes it particularly valuable for developing targeted kinase inhibitors and antimicrobial agents, though exact biological data remain proprietary in cited sources .

科学研究应用

Anticancer Properties

Research indicates that 6-Bromo-4-fluoroindole-3-acetic acid exhibits significant anticancer activity. The compound's structure, which includes halogen substituents, enhances its reactivity and binding affinity to biological targets, potentially increasing its efficacy compared to non-halogenated analogs. Studies have shown that it may inhibit enzymes involved in cell proliferation pathways, making it a candidate for cancer treatment strategies.

Table 1: Summary of Anticancer Activity Studies

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates immune responses by influencing dendritic cell activity and T cell differentiation, indicating potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Overview

| Study Reference | Cell Type | Effect Observed |

|---|---|---|

| Dendritic Cells | Reduced secretion of IL-12p40 | |

| CD4+ T Cells | Decreased IFN-γ secretion |

Herbicidal Activity

This compound has shown promise as a herbicide due to its auxin-like properties. Research indicates that halogenated indole derivatives can effectively control a wide spectrum of weeds, making them valuable in agricultural settings .

Table 3: Herbicidal Efficacy Studies

作用机制

The mechanism of action of 6-Bromo-4-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate immune responses to combat infections. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

相似化合物的比较

Substituent Positioning

- Halogen Effects: Bromine at C6 (as in 6-Bromo-1H-indole-4-carboxylic acid ) increases steric bulk and polarizability compared to bromine at C5 (e.g., 2-(5-Bromo-1H-indol-3-yl)acetic acid ).

- Core Heterocycle : Indazole derivatives (e.g., 4-Bromo-1H-indazole-6-carboxylic acid ) differ from indoles by having two adjacent nitrogen atoms, which alter electronic distribution and binding modes.

Functional Group Variations

- Acetic Acid vs. Carboxylic Acid : The acetic acid group (-CH₂COOH) in this compound provides greater conformational flexibility than a direct carboxylic acid (-COOH), as seen in 6-Bromo-1H-indole-4-carboxylic acid . This flexibility may influence solubility and target engagement.

- Ketone vs.

Research Findings and Trends

- Synthetic Accessibility : Bromo-fluoroindoles are typically synthesized via electrophilic halogenation or cross-coupling reactions, though regioselectivity remains a challenge for C4-fluorinated derivatives .

生物活性

6-Bromo-4-fluoroindole-3-acetic acid (6-BFIAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antiviral, anticancer, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Synthesis

6-BFIAA is a derivative of indole-3-acetic acid, modified with bromine and fluorine substituents. The synthesis typically involves the introduction of these halogen groups onto the indole structure, which enhances its biological activity compared to its parent compound, indole-3-acetic acid (IAA) .

Antiviral Activity

Research indicates that 6-BFIAA exhibits antiviral properties, particularly against certain viral strains. For instance, studies have shown that this compound can inhibit viral replication through specific molecular interactions that disrupt viral life cycles. The exact mechanisms remain under investigation, but it is believed to involve interference with viral entry or replication processes .

Anticancer Activity

6-BFIAA has demonstrated promising anticancer activity in various cancer cell lines. Notably, it shows cytotoxic effects on neoplastic cells, leading to reduced cell viability in vitro. In one study, the compound was tested against hamster lung fibroblast V79 cells and human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The results indicated that 6-BFIAA significantly decreased cell survival rates at certain concentrations, suggesting potential as a chemotherapeutic agent .

Table 1: Cytotoxic Effects of 6-BFIAA on Cancer Cell Lines

| Cell Line | Concentration (µM) | Survival Rate (%) |

|---|---|---|

| V79 | 50 | 30 |

| MCF7 | 100 | 25 |

| HT29 | 100 | 20 |

Antimicrobial Activity

The antimicrobial properties of 6-BFIAA have also been explored. It has shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies and Research Findings

A significant study published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of various indole derivatives, including 6-BFIAA. This study highlighted the compound's superior activity compared to traditional IAA derivatives, particularly in promoting root formation in plant cuttings while also exhibiting strong inhibitory effects on hypocotyl growth in other plant species .

Another research effort focused on the anti-inflammatory properties of related indole derivatives. Although not directly studying 6-BFIAA, findings suggest that similar compounds can modulate immune responses by affecting cytokine production in dendritic cells, which may have implications for therapeutic applications in inflammatory diseases .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6-Bromo-4-fluoroindole-3-acetic acid?

- Methodological Answer: Synthesis typically involves sequential halogenation of indole precursors. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by fluorination via electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura with fluorophenyl boronic acids). The acetic acid moiety is introduced through alkylation or hydrolysis of ester intermediates. Purity optimization requires recrystallization (as in bromophenylacetic acid derivatives, mp 117–119°C ) or column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer: Use a combination of / NMR to confirm substituent positions and coupling constants. X-ray crystallography (e.g., applied to 2-(3-bromo-4-methoxyphenyl)acetic acid ) resolves steric effects. High-resolution mass spectrometry (HRMS) and HPLC (≥97% purity thresholds, as in fluorophenylboronic acids ) ensure molecular weight and purity.

Q. What purification techniques are critical for isolating this compound?

- Methodological Answer: Recrystallization from ethanol/water mixtures is effective, leveraging solubility differences (e.g., bromophenylacetic acid derivatives ). For complex mixtures, reverse-phase HPLC with C18 columns or preparative TLC (using silica gel) is recommended. Monitor purity via melting point consistency (e.g., 195–199°C for 5-bromo-2-fluorocinnamic acid ).

Advanced Research Questions

Q. How can researchers resolve contradictory -NMR data arising from diastereomeric impurities in halogenated indole derivatives?

- Methodological Answer: Contradictions often stem from rotamers or residual solvents. Use - HOESY NMR to probe spatial fluorine interactions . Deuterated DMSO or CDCl₃ minimizes solvent interference. For diastereomers, chiral HPLC (e.g., with amylose-based columns) or enzymatic resolution (as in β-D-glucuronide assays ) can separate enantiomers.

Q. What strategies mitigate low yields in the Buchwald-Hartwig amination of 6-Bromo-4-fluoroindole intermediates?

- Methodological Answer: Optimize palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) and reaction temperature (80–110°C). Steric hindrance from bromo/fluoro groups may require longer reaction times (24–48 hrs). Monitor by TLC and use microwave-assisted synthesis to accelerate kinetics. Post-reaction, purify via acid-base extraction (as in indole-3-acetic acid protocols ).

Q. How do bromo and fluoro substituents influence the photostability of indole-3-acetic acid derivatives under UV-Vis irradiation?

- Methodological Answer: Bromine’s heavy atom effect enhances intersystem crossing, increasing photodegradation. Fluorine’s electron-withdrawing nature stabilizes the indole ring but may alter π-π* transitions. Conduct accelerated stability studies using a xenon arc lamp (simulating sunlight) and analyze degradation products via LC-MS. Compare with non-halogenated analogs (e.g., indole-3-butyric acid ).

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify electrophilic sites. Compare with experimental data from kinetic studies (e.g., SNAr reactions of 4-bromo-5-fluoro-2-methylbenzaldehyde ). Solvent effects (DMF vs. THF) are modeled using COSMO-RS.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points for halogenated indole-acetic acids?

- Methodological Answer: Theoretical mp values (predicted via QSPR models) may not account for polymorphism. Experimentally, perform differential scanning calorimetry (DSC) to detect polymorphic transitions. Cross-reference with crystallographic data (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid ). Impurities ≤3% (by GC/HPLC ) can depress mp by 5–10°C.

Q. Why do LC-MS spectra of this compound sometimes show unexpected adducts?

- Methodological Answer: Bromine’s isotopic pattern (1:1 for ) can overlap with sodium/potassium adducts. Use high-resolution MS to distinguish m/z differences (≤0.001 Da). For ESI-MS, add 0.1% formic acid to suppress adduct formation. Compare with spectra of deuterated internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。